2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide
Description
This compound is a pyrazolo[1,5-d][1,2,4]triazine derivative featuring a 4-bromophenyl substituent at position 2 and an N,N-dipropylacetamide group at position 3. Its core structure includes a fused pyrazolo-triazinone system, which is associated with diverse biological activities, including kinase inhibition and protein-targeting properties.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N,N-dipropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c1-3-9-23(10-4-2)18(26)12-24-19(27)17-11-16(22-25(17)13-21-24)14-5-7-15(20)8-6-14/h5-8,11,13H,3-4,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYPLAJMSUNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C(=O)C2=CC(=NN2C=N1)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent to form the pyrazolo[1,5-d][1,2,4]triazine core. The final step involves the acylation of the triazine ring with N,N-dipropylacetamide under suitable conditions .
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azide or cyano derivatives.
Scientific Research Applications
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the nature of the target and the compound .
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The target compound and the Ev3 compound share the pyrazolo-triazinone core, whereas compounds 26 and 27 () feature a triazino-indole system. The pyrazolo-triazinone core is associated with enhanced metabolic stability compared to triazino-indoles . The 8-bromo substitution in compound 27 introduces steric hindrance, which may reduce binding flexibility compared to the target compound’s unmodified triazinone ring .
Substituent Effects :
- Lipophilicity : The N,N-dipropylacetamide group in the target compound likely increases lipophilicity (LogP ~3.5 estimated) compared to the 3-methoxybenzyl group in the Ev3 compound (LogP ~2.8), enhancing membrane permeability .
- Electronic Properties : The 4-bromophenyl group in all compounds enhances electron-withdrawing effects, stabilizing the core structure. However, the thioacetamide linkage in compounds 26 and 27 may reduce oxidative stability relative to the target’s acetamide group .
Synthetic Accessibility :
- Compounds 26 and 27 () were synthesized with 95% purity via straightforward acid-amine coupling, suggesting similar feasibility for the target compound .
- The Ev3 compound’s molecular weight (468.31) and purity data are unspecified, but its synthesis likely parallels the target’s method, with variations in amine reactants .
Research Findings and Functional Implications
- Biological Activity: Compounds with pyrazolo-triazinone cores (e.g., Ev3 compound) have shown kinase inhibitory activity in preliminary studies, while triazino-indole derivatives (e.g., 26, 27) exhibit weaker binding due to bulkier cores .
- Solubility : The dipropylacetamide group in the target compound may reduce aqueous solubility compared to the 3-methoxybenzyl group in the Ev3 compound, necessitating formulation optimization for in vivo applications .
Biological Activity
The compound 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-dipropylacetamide represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Molecular Structure
The compound is characterized by a complex heterocyclic structure that includes:
- Pyrazolo[1,5-d][1,2,4]triazine core : This core is known for its diverse biological activities.
- Bromophenyl moiety : The presence of bromine may enhance the compound's interaction with biological targets.
- Dipropylacetamide substituent : This group can influence pharmacokinetics and pharmacodynamics.
The molecular formula is with a molecular weight of approximately 398.31 g/mol.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the pyrazolo-triazine core : This typically requires the reaction of appropriate precursors under controlled conditions.
- Introduction of the bromophenyl group : This step often involves electrophilic substitution reactions.
- Attachment of the dipropylacetamide group : This can be achieved through acylation reactions.
Each step must be optimized for yield and purity, often utilizing techniques such as chromatography for purification.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
Antimicrobial Activity
Several studies have reported that pyrazolo[1,5-d][1,2,4]triazine derivatives possess significant antimicrobial properties. For instance:
- A study found that derivatives showed effective inhibition against various bacterial strains and fungi .
- Compounds demonstrated activity against Mycobacterium tuberculosis .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented:
- Pyrazoline derivatives have shown to inhibit inflammatory mediators in vitro .
- The compound's ability to modulate nitric oxide synthase (NOS) activity suggests potential in treating inflammatory diseases .
Anticancer Activity
Preliminary investigations into the anticancer properties reveal promising results:
- Compounds similar to this compound have been evaluated against various cancer cell lines (e.g., HepG-2 and MCF-7), showing cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Case Studies
A review highlighted several case studies focusing on related pyrazolo[1,5-d][1,2,4]triazine derivatives:
- One study synthesized a series of compounds and evaluated their biological activities in vitro and in vivo. Notably, certain derivatives exhibited potent antimicrobial and anti-inflammatory effects .
- Another investigation explored structure-activity relationships (SAR) among various analogs, emphasizing how modifications to the pyrazolo-triazine core influenced biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
